molecular formula C19H17F3N2O B2556473 (6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 2379977-92-9

(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone

Cat. No. B2556473
CAS RN: 2379977-92-9
M. Wt: 346.353
InChI Key: DFPSBNZELSCQBE-UHFFFAOYSA-N
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Description

2-azaspiro[3.3]heptane is a type of organic compound that has a spirocyclic structure . It is a part of the family of sterically constrained amino acids .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been performed. The four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular formula of 2-azaspiro[3.3]heptane is C5H9NO . The SMILES string representation is C1NCC12COC2 .


Chemical Reactions Analysis

The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes .


Physical And Chemical Properties Analysis

The molecular weight of 2-azaspiro[3.3]heptane is 99.13 . It is available in solid form .

Future Directions

The 2-azaspiro[3.3]heptane-derived compounds can be advantageously used in medicinal chemistry and drug design . They are especially popular for the design of peptidomimetic drugs .

properties

IUPAC Name

(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O/c20-19(21,22)16-7-6-14(10-23-16)17(25)24-11-18(12-24)8-15(9-18)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPSBNZELSCQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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